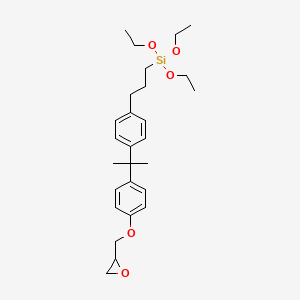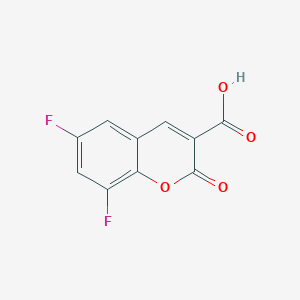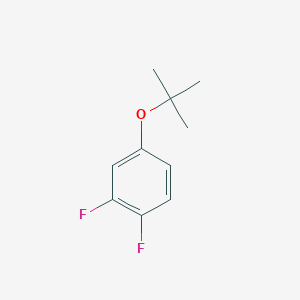
4-(tert-Butoxy)-1,2-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butoxy)-1,2-difluorobenzene is an organic compound characterized by the presence of a tert-butoxy group and two fluorine atoms attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butoxy)-1,2-difluorobenzene typically involves the introduction of the tert-butoxy group and fluorine atoms onto a benzene ring. One common method is the reaction of 1,2-difluorobenzene with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the desired product. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Catalyst: Sulfuric acid or other strong acids
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
4-(tert-Butoxy)-1,2-difluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The tert-butoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the removal of the tert-butoxy group, yielding simpler fluorinated benzene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce quinones or other oxidized compounds.
科学研究应用
4-(tert-Butoxy)-1,2-difluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with unique properties, such as fluorinated polymers.
Pharmaceutical Research: It is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Chemical Biology: The compound is used in studies involving the modification of biomolecules to understand their function and interactions.
作用机制
The mechanism of action of 4-(tert-Butoxy)-1,2-difluorobenzene involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The fluorine atoms can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules. The pathways involved in its mechanism of action include:
Stabilization of Intermediates: The tert-butoxy group helps stabilize carbocations and other reactive intermediates.
Electronic Effects: The fluorine atoms can withdraw electron density from the benzene ring, making it more susceptible to electrophilic attack.
相似化合物的比较
Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with a vinyl group instead of fluorine atoms.
Hexa(tert-butoxy)ditungsten(III): A coordination complex with tert-butoxy groups but different central metal atoms.
tert-Butyloxycarbonyl-protected amino acids: Compounds with tert-butoxycarbonyl groups used in peptide synthesis.
Uniqueness
4-(tert-Butoxy)-1,2-difluorobenzene is unique due to the combination of the tert-butoxy group and fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic applications and research studies.
属性
分子式 |
C10H12F2O |
|---|---|
分子量 |
186.20 g/mol |
IUPAC 名称 |
1,2-difluoro-4-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C10H12F2O/c1-10(2,3)13-7-4-5-8(11)9(12)6-7/h4-6H,1-3H3 |
InChI 键 |
YHQCEKMFMSYPMM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC1=CC(=C(C=C1)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


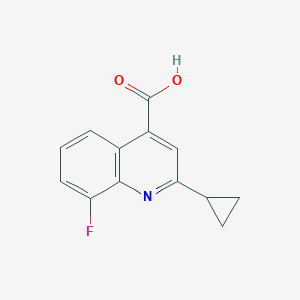
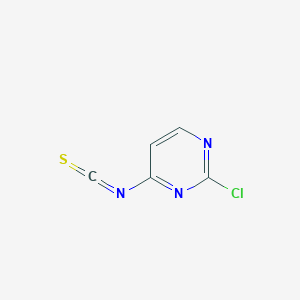

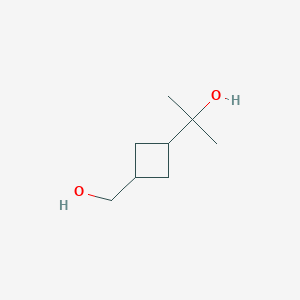
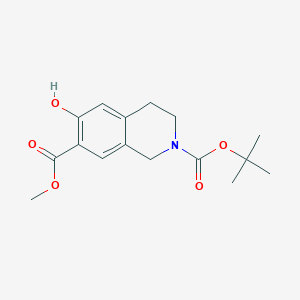
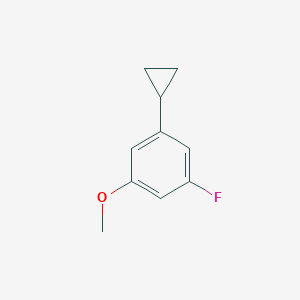
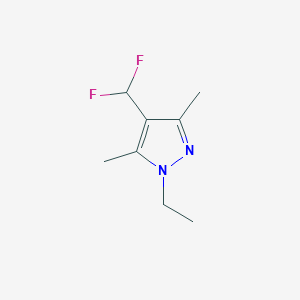
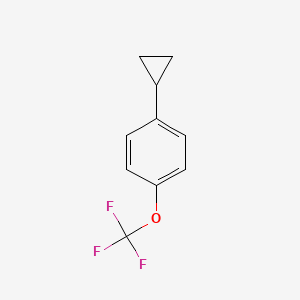
![2-Amino-5-[(benzyloxy)methyl]-1,3,4-thiadiazole](/img/structure/B13704792.png)
![8-Fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13704793.png)
![4,6-Di-tert-butylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13704794.png)
